2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes ethoxy, formyl, phenoxy, acetyl, methylamino, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of 2-ethoxy-4-formylphenoxyacetic acid: This can be achieved through the reaction of 2-ethoxyphenol with chloroacetic acid in the presence of a base, followed by formylation using a formylating agent such as formic acid or formamide.
Acetylation and methylamination: The 2-ethoxy-4-formylphenoxyacetic acid is then acetylated using acetic anhydride and a catalyst. The resulting product is reacted with methylamine to introduce the methylamino group.
Introduction of the trifluoromethyl group: The final step involves the reaction of the intermediate with a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions to yield the desired compound.
Chemical Reactions Analysis
2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide include:
2-ethoxy-4-formylphenoxyacetic acid: A precursor in the synthesis of the target compound.
N-methyl-2-(trifluoromethyl)phenylacetamide: A structurally related compound with similar functional groups.
2-(2-ethoxy-4-formylphenoxy)acetyl chloride: An intermediate used in the synthesis of various derivatives.
These compounds share some structural similarities but differ in their functional groups and overall reactivity, making this compound unique in its applications and properties.
Properties
IUPAC Name |
2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O5/c1-3-30-18-10-14(12-27)8-9-17(18)31-13-20(29)26(2)11-19(28)25-16-7-5-4-6-15(16)21(22,23)24/h4-10,12H,3,11,13H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULIDOHXTKCDCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N(C)CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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